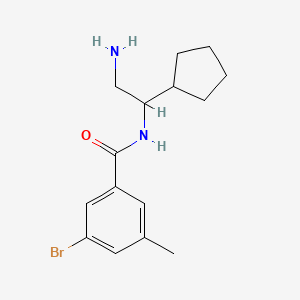
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide, also known as BRL-15572, is a compound that has been widely studied in scientific research due to its potential therapeutic properties.
Mechanism of Action
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide is a selective antagonist of the neuropeptide Y2 receptor (NPY2R), which is involved in the regulation of anxiety, mood, and addiction. By blocking the NPY2R, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide may reduce the release of stress hormones and increase the activity of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide can reduce anxiety-like behavior in rodents, as well as improve depressive symptoms. It may also reduce drug-seeking behavior in addiction models. In addition, N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide in lab experiments is its selectivity for the NPY2R, which reduces the potential for off-target effects. However, one limitation is that the compound has relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. One area of interest is its potential use in the treatment of substance use disorders, particularly in combination with other therapies such as cognitive-behavioral therapy. Another area of research is the development of more potent and selective NPY2R antagonists based on the structure of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Synthesis Methods
The synthesis of N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide involves the reaction of 3-bromo-5-methylbenzoic acid with cyclopentylamine and N,N-dimethylformamide (DMF) in the presence of triethylamine. The resulting intermediate is then treated with 2-aminoethyl-1-cyclopentanol and DMF to yield N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide.
Scientific Research Applications
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also be effective in reducing drug-seeking behavior in addiction.
properties
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-10-6-12(8-13(16)7-10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMANDDSBYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)


![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)


